1-(4-Fluoropyridin-2-YL)cyclopropanamine
Description
1-(4-Fluoropyridin-2-YL)cyclopropanamine is a cyclopropane-containing amine derivative featuring a 4-fluoropyridin-2-yl substituent. For instance, cyclopropanamine derivatives are frequently employed as bioactive moieties in enzyme inhibitors (e.g., BACE1 inhibitors for Alzheimer’s disease) and receptor modulators (e.g., cannabinoid receptors) due to their conformational rigidity and metabolic stability . The fluorine atom on the pyridine ring likely enhances electronic effects, influencing binding affinity and pharmacokinetic properties compared to non-fluorinated analogs.
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-6-1-4-11-7(5-6)8(10)2-3-8/h1,4-5H,2-3,10H2 |
InChI Key |
RHNYUFQYFNAEER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 1-(4-Fluoropyridin-2-YL)cyclopropanamine, highlighting differences in substituents, molecular properties, and applications:
Key Comparisons:
- Substituent Effects :
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size may improve binding to aromatic pockets in enzymes (e.g., BACE1) compared to bulkier chlorine .
- Heterocycle Variations : Pyridine (as in the target compound) offers a rigid planar structure, while thiophene () introduces sulfur-based π-interactions. Pyrimidine derivatives () expand hydrogen-bonding capabilities .
- Synthetic Routes :
- Most analogs are synthesized via coupling reactions between cyclopropanamine intermediates and substituted carboxylic acids or halides. For example, 1-(trifluoromethyl)cyclopropanamine () is derived from trifluoromethylcyclopropanecarboxylic acid, while 1-(pyrimidin-2-YL)cyclopropanamine () uses carbodiimide-based coupling agents .
- Safety Profiles :
- Cyclopropanamine derivatives generally exhibit acute toxicity (oral LD₅₀ Category 4) and skin irritation (Category 2). Fluorinated analogs may reduce volatility and inhalation risks compared to chlorinated variants .
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